molecular formula C31H46NOPS B14764612 [S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14764612
M. Wt: 511.7 g/mol
InChI Key: PYPAPVWEZJWYCQ-LWQYYNMXSA-N
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Description

[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps. One common method includes the reaction of 2-(dicyclohexylphosphino)phenylmagnesium bromide with (S)-2-methylbenzyl chloride, followed by the addition of (S)-2-methyl-2-propanesulfinamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces amines .

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that enhances enantioselectivity. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its unique combination of chiral centers and phosphine groups, providing exceptional enantioselectivity and stability in catalytic processes. Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C31H46NOPS

Molecular Weight

511.7 g/mol

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35+/m0/s1

InChI Key

PYPAPVWEZJWYCQ-LWQYYNMXSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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